Vemurafenib (N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide) is a small-molecule kinase inhibitor, specifically targeting the BRAF protein. [] It acts as a potent and selective inhibitor of the BRAF V600E mutation, commonly found in various cancers. [] Vemurafenib has been investigated extensively for its anti-cancer properties and has garnered significant attention in scientific research.
Vemurafenib specifically inhibits the activity of the mutated BRAF V600E kinase. [] This kinase plays a crucial role in regulating cell growth and proliferation. The V600E mutation leads to constitutive activation of the MAPK signaling pathway, promoting uncontrolled cell proliferation and contributing to cancer development. [] Vemurafenib binds to the ATP-binding site of BRAF V600E, preventing ATP binding and inhibiting its kinase activity. [] This targeted inhibition disrupts downstream signaling events, ultimately leading to reduced cell proliferation and tumor growth.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4